molecular formula C17H15N3O3S B2648954 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 958587-27-4

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2648954
CAS No.: 958587-27-4
M. Wt: 341.39
InChI Key: NVVDWRVCYATLJI-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Biological Activity

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of this compound is C_{16}H_{16}N_{4}O_{4}S. It features a thieno[3,4-c]pyrazole core, which is known for its reactivity and interaction with various biological targets. The presence of functional groups such as carboxamide and oxido enhances its potential pharmacological effects.

Biological Activities

1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For example, studies have shown that these compounds can protect erythrocytes against oxidative damage caused by toxic agents like 4-nonylphenol in fish models. The protective effect was evaluated by assessing alterations in erythrocyte morphology, demonstrating a reduction in cell malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls .

2. Anti-inflammatory Properties
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit inflammatory pathways. Specific compounds within this class have shown efficacy in reducing inflammation markers in various experimental models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines .

3. Anticancer Activity
Several studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, they have shown promise against triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Case Study 1: Erythrocyte Protection

A study assessed the protective effects of thieno[3,4-c]pyrazole compounds on the erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with specific derivatives significantly reduced the percentage of altered erythrocytes compared to untreated controls.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
With Thieno Derivative A12 ± 1.03
With Thieno Derivative B0.6 ± 0.16

This data suggests that thieno[3,4-c]pyrazole derivatives can effectively mitigate oxidative stress in aquatic organisms .

Case Study 2: Cancer Cell Inhibition

In another study focusing on anticancer activity, a series of thieno[3,4-c]pyrazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects on cancer cells while sparing normal cells.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVDWRVCYATLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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